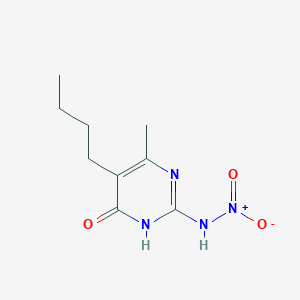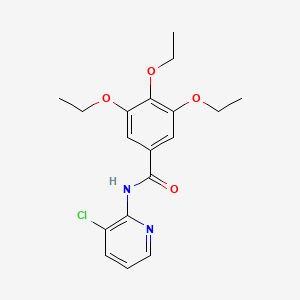![molecular formula C17H18N6 B3734030 5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3734030.png)
5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
Overview
Description
5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of imidazo[4,5-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and imidazole precursors. Common synthetic routes may involve:
Condensation Reactions: Combining pyrazole and imidazole derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the imidazo[4,5-c]pyrazole ring system through intramolecular cyclization.
Functional Group Modifications: Introduction of substituents such as the 2,5-dimethylpyrazol and 1-phenylethyl groups through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of substituents on the pyrazole or imidazole rings with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Researchers investigate its interactions with biological targets such as enzymes, receptors, and nucleic acids.
Medicine
In medicinal chemistry, derivatives of imidazo[4,5-c]pyrazoles are explored for their potential therapeutic applications. These compounds may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with molecular targets. These interactions may include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Receptor Modulation: Interaction with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazoles: Compounds with a similar ring structure but different substitution patterns.
Pyrazolo[3,4-d]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.
Triazolopyridines: Compounds with a triazole ring fused to a pyridine ring.
Uniqueness
5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole is unique due to its specific substitution pattern and the presence of both pyrazole and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-11-9-15(22(3)21-11)16-19-14-10-18-23(17(14)20-16)12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBITZVLUBBOXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NC3=C(N2)C=NN3C(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3733955.png)
![5-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3733962.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B3733977.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B3733983.png)
![N-(4-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3733988.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3733996.png)


![4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B3734021.png)
![6-{1-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B3734029.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3734042.png)
![3-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3734043.png)
![2-methyl-6-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B3734045.png)
